テトラキス(3-ブロモフェニル)シラン

説明

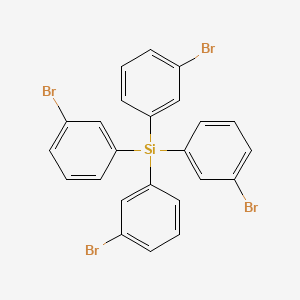

Tetrakis(3-bromophenyl)silane: is a chemical compound with the molecular formula C24H16Br4Si. It is characterized by a silicon atom bonded to four 3-bromophenyl groups. This compound is of interest in various scientific research applications due to its unique structural properties and reactivity.

Synthetic Routes and Reaction Conditions:

Sonogashira-Hagihara Coupling Reaction: This method involves the reaction of tetrakis(3-bromophenyl)silane with a stereocontorted spirobifluorene-based precursor. The reaction typically requires a palladium catalyst and a copper co-catalyst under an inert atmosphere.

Direct Bromination: Another method involves the direct bromination of phenylsilane derivatives using bromine in the presence of a suitable catalyst.

Industrial Production Methods: The industrial production of tetrakis(3-bromophenyl)silane involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to achieve the desired quality.

Types of Reactions:

Oxidation: Tetrakis(3-bromophenyl)silane can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in different derivatives.

Substitution: The bromine atoms in tetrakis(3-bromophenyl)silane can be substituted with other functional groups, leading to a variety of substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of tetrakis(3-bromophenyl)silane.

Reduction Products: Hydrogenated derivatives.

Substitution Products: Derivatives with different functional groups replacing the bromine atoms.

科学的研究の応用

Chemistry: Tetrakis(3-bromophenyl)silane is used as a precursor in the synthesis of porous organic polymers, which have applications in gas storage and separation. Biology: The compound can be used in the development of bioactive molecules and materials for biological studies. Medicine: Industry: Tetrakis(3-bromophenyl)silane is used in the production of advanced materials, including hole transport materials for perovskite solar cells.

作用機序

Target of Action

Tetrakis(3-bromophenyl)silane is primarily used as an intermediate in the synthesis of emerging hole transport materials . These materials are based on a silicon core, which is the primary target of Tetrakis(3-bromophenyl)silane .

Mode of Action

The compound interacts with its silicon-based targets through Sonogashira–Hagihara coupling reactions . This interaction results in the formation of novel porous organic polymers .

Biochemical Pathways

The biochemical pathways affected by Tetrakis(3-bromophenyl)silane are primarily related to the synthesis of porous organic polymers . The compound’s interaction with silicon-centered monomers influences the structure geometry of these monomers, thereby tuning the porosity of the resulting materials .

Result of Action

The primary molecular effect of Tetrakis(3-bromophenyl)silane’s action is the formation of porous organic polymers with high thermal stability and specific surface areas . These materials show moderate carbon dioxide uptakes and a comparably high binding ability with CO2 .

Action Environment

The action, efficacy, and stability of Tetrakis(3-bromophenyl)silane can be influenced by various environmental factors. For instance, the compound is sensitive to moisture , suggesting that its stability and efficacy could be affected by humidity levels. Additionally, the temperature and specific conditions of the synthesis process can impact the compound’s action and the properties of the resulting materials .

類似化合物との比較

Tetrakis(4-bromophenyl)silane: Similar to tetrakis(3-bromophenyl)silane but with bromine atoms at the para position instead of the meta position.

Tetrakis(3-chlorophenyl)silane: Similar structure but with chlorine atoms instead of bromine atoms.

Uniqueness: Tetrakis(3-bromophenyl)silane is unique due to the specific positioning of the bromine atoms, which influences its reactivity and applications compared to its para-substituted and chlorinated counterparts.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

特性

IUPAC Name |

tetrakis(3-bromophenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16Br4Si/c25-17-5-1-9-21(13-17)29(22-10-2-6-18(26)14-22,23-11-3-7-19(27)15-23)24-12-4-8-20(28)16-24/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEONAMFYGJFDJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)[Si](C2=CC(=CC=C2)Br)(C3=CC(=CC=C3)Br)C4=CC(=CC=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16Br4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

652.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Tetrakis(3-bromophenyl)silane useful for creating porous materials?

A: Tetrakis(3-bromophenyl)silane is a tetrahedral silicon-centered monomer. The molecule possesses four reactive bromine atoms which can participate in Sonogashira–Hagihara coupling reactions. [, ] This allows it to act as a building block for complex, crosslinked polymer structures. By reacting it with suitable linkers, like 2,2′,7,7′-tetraethynyl-9,9′-spirobifluorene (TESF), researchers can create porous organic polymers (POPs). [] The spatial arrangement of the phenyl rings around the central silicon atom influences the final structure and porosity of the resulting POP. []

Q2: How does changing the structure of the silicon-centered monomer affect the final properties of the porous organic polymer?

A: Research has shown that using Tetrakis(3-bromophenyl)silane as a monomer, compared to the structurally similar Tetrakis(4-bromophenyl)silane, leads to a POP with different porosity. [] This suggests that the position of the bromine atom on the phenyl rings (meta vs. para) influences the spatial arrangement of the polymer network during synthesis. This highlights how subtle structural changes in the monomer can be used to fine-tune the properties of the final porous material.

Q3: What are the potential applications of porous organic polymers synthesized using Tetrakis(3-bromophenyl)silane?

A: The POPs synthesized using Tetrakis(3-bromophenyl)silane, specifically POP-2 in the referenced research [], demonstrate moderate carbon dioxide uptake and selectivity. [] This makes them potentially suitable for carbon capture and storage applications, which is crucial for addressing climate change. Further research can explore optimizing the POP structure for enhanced gas sorption properties and investigate other applications like catalysis or sensing.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[(6-chloro-3-methyl-pyridine-2-carbonyl)amino]-3,5-dimethyl-benzoate](/img/structure/B1516357.png)

![4,5-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine](/img/structure/B1516360.png)

![tert-Butyl 6a-isothiazol-5-yl-3,3a,4,6-tetrahydro-1H-pyrrolo[3,4-c]isoxazole-5-carboxylate](/img/structure/B1516367.png)

![Benzofuro[2,3-b]pyridin-8-yl trifluoromethanesulfonate](/img/structure/B1516373.png)

![(5-Cyano-8-cyclopropyl-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridin-6-yl) trifluoromethanesulfonate](/img/structure/B1516397.png)